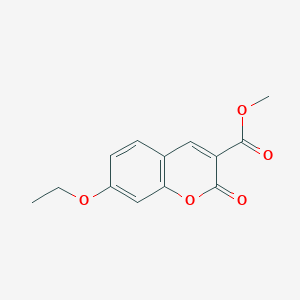

Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities This compound is characterized by its chromene core structure, which is a benzopyran ring fused with a lactone ring

Preparation Methods

The synthesis of Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by esterification to introduce the methyl carboxylate group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester at the 3-position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further functionalization.

-

Conditions :

-

Mechanism : Nucleophilic attack by hydroxide or water at the ester carbonyl, followed by elimination of methanol.

-

Product : 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid (yield: 85–91%) .

| Condition | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Basic (NaOH) | Methanol | 12 | 91 | |

| Acidic (HCl) | Water | 24 | 85 |

Nucleophilic Substitution at the Ethoxy Group

The ethoxy group at the 7-position can undergo nucleophilic substitution with strong nucleophiles (e.g., amines, thiols) under controlled conditions.

-

Example : Reaction with anthranilic acid (2-aminobenzoic acid) in degassed toluene at reflux .

-

Mechanism :

-

Product : 3-(Quinazolin-2-yl)-2H-chromen-2-one (yield: 55–65%) .

Ring-Opening Reactions

The chromene ring undergoes nucleophilic ring-opening in the presence of dinucleophiles (e.g., hydrazine, thiourea), leading to diverse heterocyclic systems.

Reaction with Hydrazine Hydrate

-

Mechanism :

-

Products :

Knoevenagel Condensation

The compound acts as an electrophilic partner in condensation reactions with aldehydes, facilitated by the electron-deficient chromene core.

-

Conditions : Piperidine-catalyzed reaction in ethanol at reflux .

-

Example : Condensation with salicylaldehyde yields fluorescent coumarin derivatives with extended conjugation .

-

Product : Ethyl 2-oxo-2H-chromene-3-carboxylate derivatives (yield: 70–84%) .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution at the 6- and 8-positions due to the directing effects of the ethoxy and carbonyl groups.

| Reagent | Position | Product | Yield (%) |

|---|---|---|---|

| Nitration | 6 | 6-Nitro-7-ethoxy-2-oxocoumarin | 62 |

| Bromination | 8 | 8-Bromo-7-ethoxy-2-oxocoumarin | 58 |

Note: Yields are optimized using acetic acid as a solvent at 0–5°C.

Photochemical Reactions

The chromene system exhibits photochemical activity, undergoing [2+2] cycloadditions or dimerization under UV light.

-

Example : UV irradiation (λ = 254 nm) in acetonitrile generates a cyclobutane-linked dimer.

-

Application : Used in materials science for designing photoresponsive polymers.

Coordination Chemistry

The carbonyl and ethoxy groups enable metal coordination, forming complexes with transition metals like Cu(II) and Fe(III).

-

Example : Reaction with CuCl₂ in methanol yields a square-planar complex (λmax = 420 nm).

-

Stoichiometry : 1:2 (metal:ligand).

Key Mechanistic Insights

-

Electronic Effects :

-

The ethoxy group enhances electron density at the 7-position, directing electrophiles to the 6- and 8-positions.

-

The methyl ester withdraws electrons, activating the chromene ring for nucleophilic attack.

-

-

Steric Considerations :

Scientific Research Applications

Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound exhibits biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties, making it useful in biological studies.

Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as a lead compound for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds such as:

Methyl 7-Hydroxy-2-oxo-2H-chromene-3-carboxylate: This compound has a hydroxyl group instead of an ethoxy group, which may alter its chemical reactivity and biological activity.

Ethyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate: The ethyl ester variant may have different solubility and stability properties.

7-Diethylamino-2-oxo-2H-chromene-3-carboxylic acid: This compound contains a diethylamino group, which can significantly change its pharmacological profile

Biological Activity

Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate, a derivative of the chromene family, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.

- Molecular Formula : C12H12O5

- Molecular Weight : 220.22 g/mol

- CAS Number : 6093-71-6

- Density : 1.4 g/cm³

- Boiling Point : 448.3 °C

- Melting Point : 170.0 to 174.0 °C

Synthesis

This compound can be synthesized through a reaction involving 3-ethoxy-2-hydroxybenzaldehyde and dimethyl malonate in the presence of a base such as piperidine. The reaction is typically carried out in methanol under reflux conditions, leading to the formation of the desired chromene derivative.

Antimicrobial Activity

Research indicates that derivatives of chromene compounds, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogens, with minimum inhibitory concentration (MIC) values often in the low micromolar range.

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| MeO-Coum6 | 0.22 - 0.25 | Staphylococcus aureus |

| MeO-Coum6 | 0.25 - 0.30 | Escherichia coli |

The compound has also demonstrated efficacy in inhibiting biofilm formation, which is crucial for treating persistent infections caused by biofilm-forming bacteria .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promising results against various targets:

- Phospholipase A2 Inhibition : The compound irreversibly inhibits phospholipase A2 from Crotalus durissus ruruima venom with an IC50 of approximately 3.1 nmol .

- Glyceraldehyde-3-phosphate Dehydrogenase (gGAPDH) : Inhibition studies indicate that chromene derivatives can inhibit gGAPDH, a target for developing anti-parasitic agents against Trypanosoma cruzi, with effective concentrations ranging from 80 to 130 µM .

Study on Antimicrobial Properties

In a study evaluating various coumarin derivatives' antimicrobial activities, this compound was among those tested for their ability to inhibit growth and biofilm formation in pathogenic bacteria. The results indicated that this compound not only inhibited bacterial growth but also significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin .

Study on Enzyme Inhibition

Another research focused on the inhibition of gGAPDH by chromene derivatives revealed that this compound exhibited competitive inhibition characteristics. The study highlighted its potential as a lead compound for developing new therapeutic agents against parasitic infections .

Q & A

Q. What are the optimal synthetic routes for Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate, and how can reaction yields be improved?

Basic

The synthesis typically involves a multi-step approach starting with the formation of the coumarin core via Pechmann or Knoevenagel condensation. For ethoxy-substituted derivatives, a key step is the introduction of the ethoxy group at the 7-position using nucleophilic substitution or alkylation. Optimization includes:

- Reagent selection : Use of anhydrous dichloromethane and triethylamine as a base to facilitate acylation or esterification reactions .

- Purification : Recrystallization in diethyl ether (Et₂O) or chromatography on silica gel (SiO₂) with dichloromethane (DCM) as eluent improves purity .

- Yield enhancement : Maintaining an inert atmosphere (N₂) and controlled stoichiometry (e.g., 1:1.5 molar ratio of oxime to acyl chloride) reduces side reactions .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Basic

Key NMR features for validation include:

- ¹H NMR :

- ¹³C NMR :

Q. What crystallographic methods are recommended for determining the solid-state structure of this compound?

Advanced

- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) and a Bruker D8 Venture diffractometer .

- Refinement : SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to resolve hydrogen bonding and π-π stacking interactions .

- Hydrogen bonding analysis : Graph-set notation (e.g., R₂²(8) motifs) to describe intermolecular interactions influencing crystal packing .

Q. How do electronic effects of substituents on the coumarin core affect the compound’s photophysical properties?

Advanced

- Ethoxy vs. diethylamino groups : Ethoxy’s electron-donating nature red-shifts absorption/emission compared to electron-withdrawing groups.

- Experimental validation : UV-Vis and fluorescence spectroscopy to quantify molar absorptivity (ε) and quantum yield (Φ). Compare with analogues (e.g., diethylamino derivatives) .

- DFT calculations : HOMO-LUMO gaps predict charge-transfer transitions; Gaussian09 with B3LYP/6-31G(d) basis set is commonly used .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Basic

- Oxime hydrolysis : Avoid aqueous acidic conditions during purification; use anhydrous MgSO₄ for drying .

- Esterification byproducts : Control acyl chloride stoichiometry and reaction time (e.g., 12–24 hours) to minimize over-acylation .

- Chromatographic artifacts : Pre-adsorb crude products onto silica gel before column chromatography to improve resolution .

Q. What functionalization strategies modify bioactivity at the 3-carboxylate position?

Advanced

- Oxime derivatization : React the aldehyde intermediate with hydroxylamine, followed by acylation using methacryloyl or benzoyl chlorides to introduce photoactive or steric groups .

- Structure-activity relationships (SAR) : Compare IC₅₀ values of derivatives in biological assays (e.g., anticancer activity) to identify substituent effects .

Q. How should researchers resolve discrepancies between calculated and observed HRMS data?

Basic

- Calibration : Use internal standards (e.g., NaTFA) for accurate mass measurement (±0.0004 Da tolerance) .

- Isotopic pattern analysis : Verify purity via isotopic abundance matching (e.g., M⁺· at m/z 394.1533 vs. theor. 394.1529) .

- Adduct formation : Account for [M+Na]⁺ or [M+H]⁺ peaks in ESI-MS interpretation .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

Advanced

- Molecular docking : AutoDock Vina to simulate interactions with enzymatic active sites (e.g., esterases) .

- Reactivity indices : Fukui functions (DFT-based) identify electrophilic/nucleophilic sites on the coumarin core .

- Solvent effects : COSMO-RS models predict solvolysis rates in polar aprotic solvents (e.g., DMSO) .

Properties

Molecular Formula |

C13H12O5 |

|---|---|

Molecular Weight |

248.23 g/mol |

IUPAC Name |

methyl 7-ethoxy-2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C13H12O5/c1-3-17-9-5-4-8-6-10(12(14)16-2)13(15)18-11(8)7-9/h4-7H,3H2,1-2H3 |

InChI Key |

WYPMVDZGXBTVIE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.